4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the CAS Number: 23000-47-7. It has a linear formula of C12H9ClN4 and a molecular weight of 244.68 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, involves various methods. One such method is the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine . The InChI code for this compound is 1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a storage temperature of 2-8°C .Scientific Research Applications
Synthesis and Stability
Synthesis Techniques : 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine has been synthesized through various methods, including phase-transfer glycosylation and rational two-step syntheses, demonstrating its versatility as a chemical intermediate (Seela & Steker, 1985); (Ogurtsov & Rakitin, 2021).
Hydrolytic Stability : Studies have shown that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibit stability at the N-glycosylic bond, which is crucial for their potential applications in medicinal chemistry (Seela & Steker, 1985).
Pharmacological Properties
Antitumor Activity : Various derivatives of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine have shown promising antitumor activities. Some compounds in this category have been tested against cancer cell lines, demonstrating significant inhibition of tumor growth (Liu, Zhao, & Lu, 2020); (Carraro et al., 2006).
Antiviral Activities : Some pyrazolo[3,4-d]pyrimidine derivatives, including those based on 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, have exhibited significant antiviral activities, particularly against HSV-2 and measles viruses (Ugarkar et al., 1984).
Prodrug Development : There is ongoing research into the development of prodrugs based on pyrazolo[3,4-d]pyrimidine structures to enhance pharmacokinetic properties and therapeutic efficacy, particularly in the treatment of cancers like glioblastoma (Vignaroli et al., 2017).
Chemical Properties and Modifications
Regioselective Alkylation : Studies have explored efficient and regioselective N-1 alkylation of 4-chloropyrazolo[3,4-d]pyrimidine, highlighting the chemical flexibility and potential for further functionalization of this compound (Brændvang & Gundersen, 2007).
Aroylation Reactions : Research has demonstrated the potential for nucleophilic aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines, further expanding the range of possible chemical modifications and applications of this compound (Miyashita et al., 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that pyrimidine derivatives can undergo nucleophilic aromatic substitution reactions . In the case of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, it’s likely that the chlorine atom at the 4-position makes the compound susceptible to nucleophilic attack, leading to the formation of C-4 substituted products .
Biochemical Pathways
Pyrimidine derivatives have been associated with a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Result of Action
Pyrimidine derivatives have been associated with a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDCMDVPYDUEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458784 | |
Record name | 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
23000-47-7 | |
Record name | 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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